Eudragit RS

Extended Release Hard Capsules Furosemide

Formulators seeking a pH-independent, diffusion-controlled sustained-release polymer face the challenge of achieving consistent intermediate barrier properties without reformulation risk. Eudragit RS (~5 mol% quaternary ammonium groups, Tg ~64°C) provides markedly slower, diffusion-controlled release than Eudragit RL (~10 mol% QAGs), avoiding the excessively slow permeability of ethylcellulose. • Enables tunable release kinetics via blending with Eudragit RL or NE to achieve zero-order or custom profiles. • Superior storage stability vs. Kollidon SR under ICH Zones III/IV due to higher Tg and lower hygroscopicity. Supplied as white to off-white powder; GMP-compliant grades available upon request.

Molecular Formula C19H34ClNO6
Molecular Weight 407.9 g/mol
CAS No. 33434-24-1
Cat. No. B1200404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudragit RS
CAS33434-24-1
SynonymsEudragit RL 100
Eudragit RL-100
Eudragit RS
Eudragit RS 100
Eudragit RS100
Eudragit RS30D
Molecular FormulaC19H34ClNO6
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1
InChIKeyFSXVSUSRJXIJHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eudragit RS (CAS 33434-24-1): Ammonio Methacrylate Copolymer Type A for pH-Independent Sustained Release


Eudragit RS (Ammonio Methacrylate Copolymer, Type A, USP/NF; Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.1) is a water-insoluble, pH-independent cationic copolymer widely used in oral sustained-release pharmaceutical coatings and matrix systems [1]. The polymer is characterized by a low content of quaternary ammonium groups (approximately 5 mol%), rendering it swellable but with limited permeability to water and dissolved actives [2]. This low permeability forms the basis for its primary functional role: providing a consistent, diffusion-controlled barrier to drug release irrespective of gastrointestinal pH variations. Its glass transition temperature (Tg) is approximately 64°C, which is higher than that of its more permeable analog Eudragit RL (Tg ≈ 63°C) and significantly higher than the flexible polymer Eudragit NE (Tg ≈ -8°C), influencing its mechanical behavior and processing requirements [3].

Why Eudragit RS Cannot Be Substituted with Other Ammonio Methacrylate Copolymers


Direct substitution of Eudragit RS with its closest analog, Eudragit RL, or other sustained-release polymers like ethylcellulose or Kollidon SR, is precluded by fundamental differences in permeability, water uptake kinetics, and mechanical stability [1]. Eudragit RL contains a significantly higher density of quaternary ammonium groups (~10 mol% vs ~5 mol%), which renders it substantially more hydrophilic and permeable to water and dissolved drugs [2]. This difference directly impacts drug release rates: matrices or coatings formulated with Eudragit RS exhibit markedly slower and more controlled release compared to Eudragit RL at equivalent polymer ratios [3]. Furthermore, Eudragit RS demonstrates distinct thermal and mechanical behavior during processing and storage, including a higher glass transition temperature than Kollidon SR and different curing responses compared to the flexible Eudragit NE [4]. Consequently, blending or substituting these polymers without reformulation will alter the critical quality attributes of the final dosage form, specifically dissolution profiles and long-term stability. The following quantitative evidence establishes the precise, measurable points of differentiation that govern material selection.

Eudragit RS Quantitative Differentiation: Head-to-Head Evidence Against Comparator Polymers


Comparative Drug Release Retardation: Eudragit RS vs. Ethylcellulose and Eudragit RL in Furosemide Capsules

In a head-to-head comparative study of extended-release hard capsules, the retardation of drug release was quantified for different polymers. Eudragit RS demonstrated an intermediate retardation effect, positioned between ethylcellulose (strongest retardation) and Eudragit RL (weakest retardation). Specifically, Eudragit RS retards drug release more effectively than its direct analog Eudragit RL, but less than ethylcellulose [1].

Extended Release Hard Capsules Furosemide

Thermal Curing Stability: Divergent Tensile Strength Evolution of Eudragit RS vs. Eudragit NE Films

Direct comparison of free films during thermal curing revealed contrasting mechanical behavior. Eudragit NE films exhibited an increase in tensile strength with extended curing time. Conversely, Eudragit RS films showed a progressive decrease in tensile strength when cured beyond 4 hours at elevated temperatures (70°C and 90°C) [1]. This divergence is attributed to the loss of plasticizer from the RS matrix, leading to embrittlement.

Film Coating Curing Mechanical Properties

Percolation Threshold and Thermal Stability: Eudragit RS vs. Kollidon SR in Direct Compression

In a comparative study of water-insoluble matrix polymers, Eudragit RS demonstrated a higher glass transition temperature (Tg) compared to Kollidon SR. While both polymers exhibited a similar site percolation threshold of 65% v/v in the dry state, the lower Tg of Kollidon SR was linked to increased permeability, decreased tortuosity, and heightened sensitivity to heat/humidity treatment [1].

Direct Compression Matrix Tablets Glass Transition

Water Vapor Permeability Modulation: Eudragit RS/NE Blends vs. Pure Eudragit NE

The addition of Eudragit RS to Eudragit NE dramatically alters film permeability. Sprayed films composed of a 1:1 blend of Eudragit NE 30 D and Eudragit RS 30 D exhibited a water vapor permeability that was six times greater than films containing only Eudragit NE 30 D [1]. This significant increase demonstrates Eudragit RS's role as a permeability modifier in blended systems.

Polymer Blends Water Vapor Permeability Film Coating

Tensile Strength Rank Order: Eudragit RS100 Among Common Coating Polymers

In a comparative evaluation of matrix-type casted films, the tensile strength of five common pharmaceutical coating polymers was determined. The decreasing rank order was: Ethylcellulose (EC) > Eudragit S100 > HPMC 100000 > Eudragit RS100 > HPMC 4000 [1]. The specific tensile strength value for Eudragit RS100 was 1,418 ± 18 N/m² [2]. This places Eudragit RS100 in the lower range of tensile strength among the tested polymers.

Mechanical Properties Film Coating Polymer Selection

Water Uptake and Drug Precipitation Threshold: Eudragit RS vs. Eudragit RL Films

A comparative study of metoprolol-loaded films revealed a critical difference in water uptake and drug stability between Eudragit RS and RL. Due to its lower content of quaternary ammonium groups, Eudragit RS exhibits lower water uptake. Consequently, precipitation of metoprolol free base, a common stability issue, occurred only at higher initial drug loadings in Eudragit RS films compared to Eudragit RL-based films [1].

Water Uptake Drug Precipitation Film Coating

Eudragit RS Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Formulations Requiring Intermediate and Precisely Tunable Release Retardation

Based on its demonstrated rank order of retardation—specifically, being slower than Eudragit RL but faster than ethylcellulose [1]—Eudragit RS is optimally selected for oral sustained-release dosage forms where an intermediate barrier to drug diffusion is required. This scenario applies to drugs with moderate solubility where neither a very fast (Eudragit RL) nor a very slow (ethylcellulose) release profile is desirable. Furthermore, its ability to be blended with more permeable polymers like Eudragit RL or NE allows for fine-tuning of release kinetics to achieve specific target profiles (e.g., zero-order release) by adjusting the ratio of high- to low-permeability components, as evidenced by its use in combination with Eudragit RL [2].

Direct Compression Matrix Tablets Requiring Thermal and Humidity Stability

For oral matrix tablets manufactured via direct compression, Eudragit RS is a superior choice when storage stability under variable environmental conditions is a primary concern. The evidence shows that Eudragit RS possesses a higher glass transition temperature (Tg) compared to Kollidon SR, which translates to lower permeability and reduced sensitivity to heat and humidity [3]. This makes Eudragit RS a more robust polymer for formulations intended for marketing in diverse climatic zones (e.g., ICH Zones III and IV) or those with a longer intended shelf-life, where maintaining consistent dissolution performance over time is critical.

Coatings for Pellets with Tightly Controlled Curing Processes

Eudragit RS is an appropriate choice for film-coating applications where the manufacturing process can be strictly controlled to limit thermal exposure. The evidence demonstrates that, unlike Eudragit NE, the mechanical strength of Eudragit RS films degrades with prolonged curing at high temperatures (beyond 4 hours at 70-90°C) due to plasticizer loss [4]. Therefore, its use is optimal in manufacturing environments where curing times can be minimized or where lower temperatures are employed, preserving the integrity and performance of the coating. This scenario is common in the production of coated multiparticulates (pellets) for capsule filling.

Blended Systems for Modulating Permeability of Flexible Films

Eudragit RS serves as an effective permeability modifier in polymer blends, particularly with the highly flexible Eudragit NE. The evidence shows that a 1:1 blend of Eudragit RS 30 D with Eudragit NE 30 D increases water vapor permeability by a factor of six compared to pure NE films [5]. This application scenario is ideal for formulators who need to increase the release rate from an otherwise very slow and flexible NE coating, or to improve the physical stability of NE films during storage, as the blend exhibited more stable permeability than pure NE films at both 25°C and 40°C.

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